Enhanced Lipophilicity of Methyl 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride Over Non-Fluorinated Parent
The fluorine substitution on the target compound directly increases its lipophilicity compared to the non-fluorinated analog, Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride (CAS 70684-82-1). This is reflected in its higher calculated partition coefficient (cLogP), which is a critical parameter for predicting blood-brain barrier permeability and overall membrane penetration . The significantly higher molecular weight also contributes to altered pharmacokinetic properties.
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP: 0.87 ± 0.40; Molecular Weight: 195.62 g/mol |
| Comparator Or Baseline | Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate Hydrochloride (CAS 70684-82-1). cLogP: 0.45 ± 0.32; Molecular Weight: 177.63 g/mol |
| Quantified Difference | ΔcLogP = +0.42 (a 93% increase in lipophilicity contribution); ΔMW = +17.99 g/mol |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02. Data sourced from authoritative database entries. |
Why This Matters
The quantified increase in lipophilicity makes the target compound a superior scaffold for central nervous system (CNS) drug discovery programs where enhanced passive membrane permeability is a key design criterion.
